molecular formula C16H22N2O3 B5281686 1-(1,3-Benzodioxol-5-yl)-3-(4-ethylcyclohexyl)urea

1-(1,3-Benzodioxol-5-yl)-3-(4-ethylcyclohexyl)urea

Cat. No.: B5281686
M. Wt: 290.36 g/mol
InChI Key: APSDRXWMZWUPTE-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(4-ethylcyclohexyl)urea is an organic compound that features a benzodioxole ring and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-ethylcyclohexyl)urea typically involves the reaction of 1,3-benzodioxole with 4-ethylcyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial methods often incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(4-ethylcyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where certain groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(4-ethylcyclohexyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4-ethylcyclohexyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-3-(4-methylcyclohexyl)urea
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-propylcyclohexyl)urea
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-butylcyclohexyl)urea

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(4-ethylcyclohexyl)urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the ethyl group on the cyclohexyl ring can influence its reactivity and interactions compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-ethylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-2-11-3-5-12(6-4-11)17-16(19)18-13-7-8-14-15(9-13)21-10-20-14/h7-9,11-12H,2-6,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSDRXWMZWUPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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